molecular formula C10H17NO3 B6255992 methyl 2-(cyclohexylformamido)acetate CAS No. 35960-89-5

methyl 2-(cyclohexylformamido)acetate

Cat. No.: B6255992
CAS No.: 35960-89-5
M. Wt: 199.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(cyclohexylformamido)acetate is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is also known by its IUPAC name, methyl [(cyclohexylcarbonyl)amino]acetate . This compound is characterized by the presence of a cyclohexyl group attached to a formamido group, which is further connected to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(cyclohexylformamido)acetate can be synthesized through the reaction of cyclohexylamine with methyl chloroacetate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloro group by the amine group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclohexylformamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-(cyclohexylformamido)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(cyclohexylformamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(phenylformamido)acetate: Similar structure but with a phenyl group instead of a cyclohexyl group.

    Ethyl 2-(cyclohexylformamido)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-(cyclohexylformamido)acetate is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

CAS No.

35960-89-5

Molecular Formula

C10H17NO3

Molecular Weight

199.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.